molecular formula C15H24 B1680767 alpha-Santalene CAS No. 512-61-8

alpha-Santalene

Cat. No. B1680767
CAS RN: 512-61-8
M. Wt: 204.35 g/mol
InChI Key: KWFJIXPIFLVMPM-UHFFFAOYSA-N
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Description

Alpha-Santalene is a sesquiterpene with the molecular formula C15H24 . It is a key component of sandalwood oil and contributes to its distinctive woody aroma . The enzyme alpha-Santalene synthase (EC 4.2.3.82) is responsible for its synthesis .


Synthesis Analysis

Alpha-Santalene is synthesized by the enzyme alpha-Santalene synthase, which catalyzes the conversion of (2E,6E)-farnesyl diphosphate into alpha-Santalene . Recent studies have shown that the residue F441 of the enzyme SanSyn plays a crucial role in this process . Mutagenesis of this residue leads to the generation of a mutant enzyme SanSynF441V, which can produce both alpha and beta-Santalenes .


Molecular Structure Analysis

The molecular structure of alpha-Santalene is characterized by a tricyclic framework with five defined stereocenters . Its average mass is 204.351 Da and its monoisotopic mass is 204.187805 Da .


Chemical Reactions Analysis

The chemical reaction catalyzed by alpha-Santalene synthase involves the cyclization of (2E,6E)-farnesyl diphosphate, resulting in the formation of alpha-Santalene and diphosphate . This reaction is part of the larger biosynthetic pathway of sesquiterpenes in sandalwood oil .


Physical And Chemical Properties Analysis

Alpha-Santalene is a colorless to pale yellow clear liquid . It has a specific gravity of 0.89500 to 0.90100 at 25.00 °C, a boiling point of 247.00 to 248.00 °C at 760.00 mm Hg, and a flash point of 164.00 °F (73.33 °C) . It is soluble in alcohol but insoluble in water .

Safety And Hazards

Currently, there is limited information available on the safety and hazards of alpha-Santalene .

Future Directions

Future research on alpha-Santalene is likely to focus on optimizing its biosynthesis for commercial applications. For instance, metabolic engineering efforts have led to the construction of microbial platforms capable of producing alpha-Santalene . These platforms could potentially be used to produce sandalwood oil with a desirable component ratio, matching the ISO 3518:2002 standard .

properties

IUPAC Name

1,7-dimethyl-7-(4-methylpent-3-enyl)tricyclo[2.2.1.02,6]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-10(2)6-5-7-14(3)11-8-12-13(9-11)15(12,14)4/h6,11-13H,5,7-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFJIXPIFLVMPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC1(C2CC3C1(C3C2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60862085
Record name Santalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60862085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Santalene

CAS RN

512-61-8
Record name Santalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Santalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60862085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name alpha-Santalene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034939
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

10 grams (0.046 moles) of π-bromotricyclene having the structure: ##STR61## prepared according to the process of Corey et al., J. Am. Chem. Soc. 79, 5773 (1957) in 500 ml of absolute diethyl ether is added to 70 g (2.9 moles) of magnesium in 100 ml of ether during 7 hours. The mixture is heated at reflux for an additional 1.5 hours. The Grignard reagent is filtered through a glass-wood plug into γ,γ -dimethylallyl mesitoate (12.8 g., 0.055 mole, b.p. 95°-100° (0.1 mm.)) in 50 ml of ether. The time required for the addition was 2 hours. The excess magnesium is rinsed with 100 ml of ether and the washing is also added to the ester. The mixture is allowed to stand at room temperature for 96 hours. At the end of this time, a fine white percipitate appears in considerable quantity. To the ether solution is added with stirring a saturated ammonium chloride solution, and stirring is continued until both aqueous and ether layers are clear. The ether solution is washed with 10% sodium hydroxide, water and dried over sodium sulfate. The crude oil (12 g) after evaporation of ether is dissolved in pentane and chromatographed on alumina. The product is eluted with pentane and distilled to give two fractions: no. 1, 1.29 g., b.p. 56°-130° (15-20 mm.), N25D 1.4496; no. 2 2.81 g, b.p. 130°-140° (15-20 mm), n25D 1.4820. The residue from the distillation which solidified is largely bi-π-tricyclyl. Fraction 2 is redistilled, dissolved in pentane and chromatographed on alumina. The eluate is distilled and yields 1.7 g of oil, b.p. 116°-120° (8 ± 2 mm.), n25D 1.4822; infrared absorption at 1670, 858 and 840 cm,- 1 ; alpha26D + 18.4° , +17.2° (pure liquid).
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
γ,γ -dimethylallyl mesitoate
Quantity
12.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
2
Quantity
2.81 g
Type
reactant
Reaction Step Two
Quantity
70 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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